![molecular formula C20H19N3O2S B2612473 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide CAS No. 895109-77-0](/img/structure/B2612473.png)
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide is a chemical compound that belongs to the class of pyrazinone derivatives. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase and acetylcholinesterase. It has also been found to induce apoptosis in cancer cells. In vivo studies have shown that this compound exhibits significant analgesic and anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide in lab experiments include its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant biological activity, which makes it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide. One of the future directions is to investigate the mechanism of action of this compound in more detail. This will help to understand how this compound exerts its biological activity and may lead to the development of more effective drugs. Another future direction is to investigate the potential applications of this compound in other fields, such as material science and nanotechnology. Additionally, there is a need for further studies to investigate the toxicity and safety of this compound.
Métodos De Síntesis
The synthesis of 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide involves the reaction of 3,5-dimethylphenylhydrazine, ethyl acetoacetate, and carbon disulfide in the presence of sodium ethoxide. The resulting product is then treated with phenyl isocyanate to give the final compound. This synthesis method has been reported in various research articles, and it has been found to be an efficient method for the preparation of 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide.
Aplicaciones Científicas De Investigación
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit significant antitumor activity against various cancer cell lines. It has also been reported to have potential antimicrobial activity against various bacterial strains. In biochemistry, this compound has been found to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been found to exhibit significant analgesic and anti-inflammatory activity.
Propiedades
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-10-15(2)12-17(11-14)23-9-8-21-19(20(23)25)26-13-18(24)22-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPLVSAHAMINCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

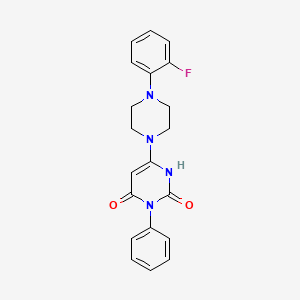
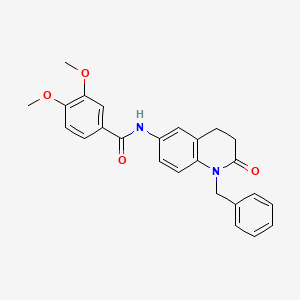
![2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2612393.png)
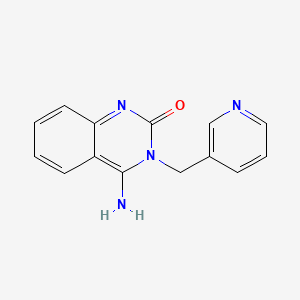

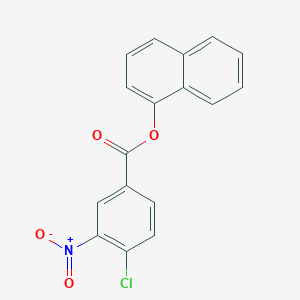
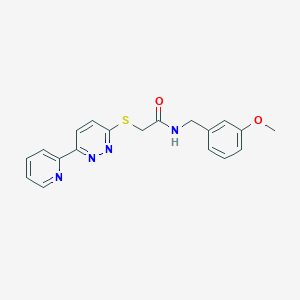
![6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612399.png)
![3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2612401.png)
![N-(4-chloro-2-fluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2612402.png)
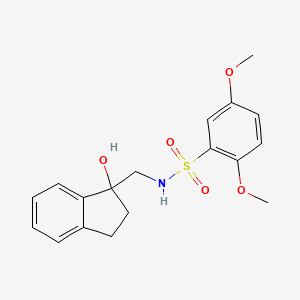
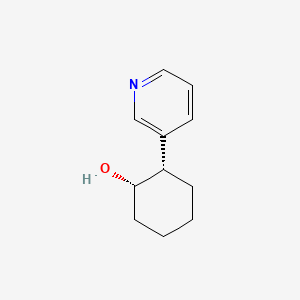
![1,7-dimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2612408.png)
![1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2612411.png)